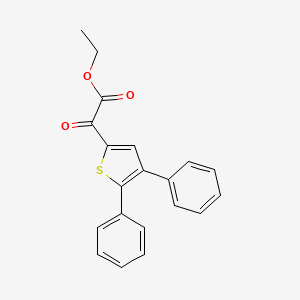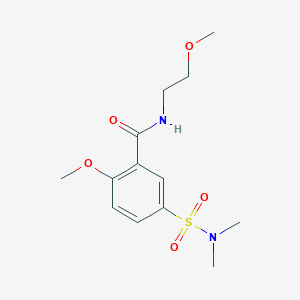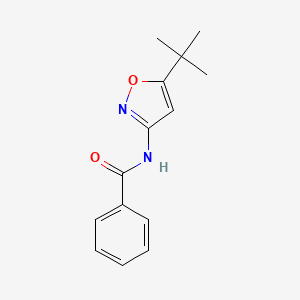![molecular formula C18H21FO4 B4920704 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4920704.png)
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C16H17FO3 and a molecular weight of 276.303 g/mol . This compound is characterized by its complex structure, which includes a fluorophenoxy group, ethoxy linkages, and a methoxy-methylbenzene core. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(2-fluorophenoxy)ethoxy]ethanol. Finally, this compound undergoes a reaction with 2-methoxy-4-methylbenzene under specific conditions to yield the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methoxy and ethoxy groups, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols from the methoxy and ethoxy groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. This leads to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction rates and selectivity.
Wissenschaftliche Forschungsanwendungen
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The fluorophenoxy group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethoxy and methoxy groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets within biological systems. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-2-methoxybenzene: This compound lacks the methyl group on the benzene ring, which may affect its chemical reactivity and biological activity.
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]-4-methylbenzene: This compound lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethoxy]benzene: This compound lacks both the methoxy and methyl groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research applications.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-fluorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO4/c1-14-7-8-17(18(13-14)20-2)23-12-10-21-9-11-22-16-6-4-3-5-15(16)19/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUMUYHWEOQXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-METHOXY-4-(4-METHOXYPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B4920640.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-[3-(methylthio)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4920665.png)
![N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4920680.png)
![2-(4-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B4920688.png)
![3,4-dichloro-N-[(4-chlorophenoxy)-(3,4-dichloroanilino)phosphoryl]aniline](/img/structure/B4920698.png)

![1-benzyl-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920720.png)
![ethyl 4-(4-chlorobenzyl)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B4920727.png)
![2-butyl-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4920731.png)
![N-[3-(2,6-dimethylphenoxy)propyl]-2-methylpropan-2-amine](/img/structure/B4920732.png)

![ethyl 2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4920742.png)
